
(4-フルオロ-2-(メトキシカルボニル)フェニル)ボロン酸
概要
説明
(4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid is an organoboron compound with the molecular formula C8H8BFO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluoro group at the 4-position and a methoxycarbonyl group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .
科学的研究の応用
(4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
作用機序
Target of Action
The primary target of (4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
(4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, the compound, being a nucleophilic organoboron reagent, is transferred from boron to palladium . This process is part of the overall reaction mechanism that leads to the formation of new carbon-carbon bonds .
Biochemical Pathways
The primary biochemical pathway affected by (4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction pathway is crucial for the formation of carbon-carbon bonds, a fundamental process in organic synthesis . The compound’s role as an organoboron reagent in this process influences the overall reaction mechanism and the resulting products .
Pharmacokinetics
It’s known that the compound is susceptible to hydrolysis, especially at physiological ph . This suggests that the compound’s bioavailability could be influenced by its stability in aqueous environments . It’s also reported that the compound has high gastrointestinal absorption .
Result of Action
The molecular effect of (4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds . On a cellular level, the effects of the compound would depend on the specific context of its use, such as the type of cells present and the other compounds involved in the reaction.
Action Environment
The action of (4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of the compound’s hydrolysis . Additionally, the compound’s stability and reactivity can be influenced by the presence of other substances in the environment, such as the palladium catalyst in the Suzuki–Miyaura reaction . The compound is also reported to be stable in an inert atmosphere and at low temperatures .
生化学分析
Biochemical Properties
(4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound interacts with various enzymes, including proteases and kinases, by forming reversible covalent bonds with the active site serine or threonine residues. These interactions can inhibit the enzymatic activity, thereby modulating biochemical pathways. Additionally, (4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid can interact with proteins that contain hydroxyl groups, forming stable complexes that can alter protein function and stability .
Cellular Effects
The effects of (4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid on cellular processes are diverse. This compound can influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. For instance, the inhibition of kinases can lead to altered phosphorylation states of various proteins, impacting gene expression and cellular metabolism. Furthermore, (4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid has been shown to affect cell proliferation and apoptosis, making it a potential candidate for cancer research .
Molecular Mechanism
At the molecular level, (4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid exerts its effects through the formation of reversible covalent bonds with target biomolecules. The boronic acid moiety interacts with hydroxyl and amino groups on enzymes and proteins, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression by modulating transcription factors and other regulatory proteins. Additionally, (4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid can influence cellular metabolism by altering the activity of metabolic enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that (4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid can have sustained effects on cellular function, including prolonged enzyme inhibition and altered metabolic flux .
Dosage Effects in Animal Models
The effects of (4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid in animal models vary with dosage. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, (4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in specific tissues and the subsequent disruption of cellular homeostasis .
Metabolic Pathways
(4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolic flux and metabolite levels. Additionally, (4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid can interact with cofactors such as NAD+ and FAD, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, (4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid is transported and distributed through passive diffusion and active transport mechanisms. This compound can interact with transporters and binding proteins, which facilitate its uptake and localization within specific cellular compartments. The distribution of (4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid can affect its bioavailability and efficacy in biochemical reactions .
Subcellular Localization
The subcellular localization of (4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of (4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid within these compartments can impact its activity and function, including its ability to modulate enzyme activity and cellular metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoro-2-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Diazotization and Sandmeyer Reaction: The amine is then diazotized using sodium nitrite and hydrochloric acid, followed by a Sandmeyer reaction with cuprous cyanide to introduce the cyano group.
Hydrolysis: The cyano group is hydrolyzed to a carboxylic acid using aqueous acid.
Esterification: The carboxylic acid is esterified with methanol in the presence of a strong acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for (4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid are similar to the laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors for the borylation step and the recycling of solvents and catalysts to reduce costs and environmental impact .
化学反応の分析
Types of Reactions
(4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Substitution: The fluoro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura cross-coupling.
Phenols: From oxidation reactions.
Substituted Phenylboronic Acids: From nucleophilic substitution reactions.
類似化合物との比較
Similar Compounds
(4-Methoxycarbonylphenyl)boronic acid: Similar structure but lacks the fluoro group.
(4-Methoxyphenyl)boronic acid: Similar structure but lacks both the fluoro and methoxycarbonyl groups.
Uniqueness
(4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid is unique due to the presence of both the fluoro and methoxycarbonyl groups, which can influence its reactivity and selectivity in chemical reactions. The fluoro group can act as an electron-withdrawing group, affecting the electronic properties of the molecule, while the methoxycarbonyl group can participate in hydrogen bonding and other interactions .
特性
IUPAC Name |
(4-fluoro-2-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO4/c1-14-8(11)6-4-5(10)2-3-7(6)9(12)13/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUDJHNYSVXVNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660142 | |
| Record name | [4-Fluoro-2-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871329-81-6 | |
| Record name | Benzoic acid, 2-borono-5-fluoro-, 1-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-Fluoro-2-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


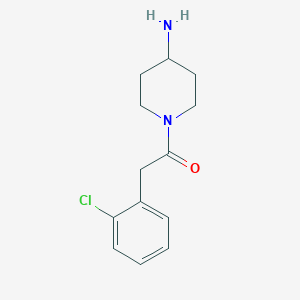
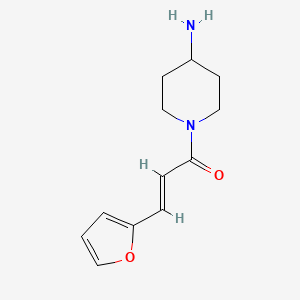
![6-Chloro-2-[(4-methoxyphenyl)methoxy]-3-nitropyridine](/img/structure/B1486556.png)

![6-[3-(Hydroxymethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1486559.png)
![2-[4-(2-Amino-6-chlorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1486560.png)
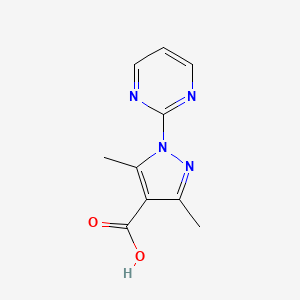


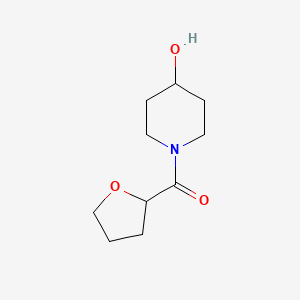

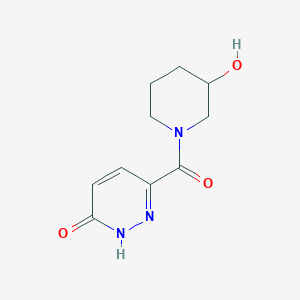

![(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1486574.png)
